molecular formula C22H15BrN2O3 B3931346 4-bromo-N-[2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]benzamide

4-bromo-N-[2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]benzamide

Cat. No.: B3931346
M. Wt: 435.3 g/mol
InChI Key: YIHPNRHFRGVMCG-UHFFFAOYSA-N
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Description

4-bromo-N-[2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]benzamide is a complex organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]benzamide typically involves multiple steps, including the formation of the isoindole core and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-bromo-N-[2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-[2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]benzamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

4-bromo-N-[2-(3-methylphenyl)-1,3-dioxoisoindol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrN2O3/c1-13-3-2-4-17(11-13)25-21(27)18-10-9-16(12-19(18)22(25)28)24-20(26)14-5-7-15(23)8-6-14/h2-12H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIHPNRHFRGVMCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N-[2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]benzamide
Reactant of Route 2
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4-bromo-N-[2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]benzamide
Reactant of Route 3
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4-bromo-N-[2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]benzamide
Reactant of Route 4
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4-bromo-N-[2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]benzamide
Reactant of Route 5
Reactant of Route 5
4-bromo-N-[2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]benzamide
Reactant of Route 6
Reactant of Route 6
4-bromo-N-[2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]benzamide

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